

Application Note: HPLC Analysis of Betahistine EP Impurity C

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Compound of Interest		
Compound Name:	Betahistine EP Impurity C	
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Abstract

This application note details a precise and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Betahistine EP Impurity C** in bulk drug substances, as stipulated by the European Pharmacopoeia (EP). Betahistine, a histamine analogue, is widely used in the treatment of Ménière's disease. The control of its impurities is critical to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive protocol, including system suitability parameters and a clear experimental workflow, to facilitate accurate and reproducible analysis in a quality control environment.

Introduction

Betahistine is chemically designated as N-methyl-2-(pyridin-2-yl)ethanamine.[1] During its synthesis and storage, several related substances or impurities can arise. The European Pharmacopoeia monograph for Betahistine Dihydrochloride outlines the requirements for controlling these impurities.[1] **Betahistine EP Impurity C** is identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[2][3][4][5][6] Its chemical structure is presented below:

Chemical Structure of **Betahistine EP Impurity C**:

IUPAC Name: N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethan-1-amine[2]



- Molecular Formula (Free Base): C15H19N3[3][5]
- Molecular Weight (Free Base): 241.33 g/mol [6]

This document provides a detailed HPLC method for the separation and quantification of **Betahistine EP Impurity C** from the active pharmaceutical ingredient (API), Betahistine.

Experimental Protocol

This method is based on the related substances test described in the European Pharmacopoeia monograph for Betahistine Dihydrochloride.[1]

- 1. Materials and Reagents:
- Betahistine Dihydrochloride Reference Standard (CRS)
- Betahistine EP Impurity C Reference Standard
- Acetonitrile (HPLC Grade)
- Sodium 1-octanesulphonate
- Glacial Acetic Acid
- Water (HPLC Grade or equivalent)
- 2. Chromatographic Conditions:

The following table summarizes the HPLC parameters for the analysis of **Betahistine EP Impurity C**.



Parameter	Specification	
Column	End-capped octadecylsilyl silica gel for chromatography (C18), 5 μ m, 150 mm x 3.0 mm	
Mobile Phase	Mix 30 volumes of acetonitrile and 70 volumes of a solution containing 3.44 g/L of sodium 1-octanesulphonate and 1.0 mL/L of glacial acetic acid.	
Flow Rate	1.0 mL/min[1]	
Detection	UV Spectrophotometer at 260 nm[1]	
Injection Volume	20 μL[1]	
Column Temperature	Ambient (typically 25 °C)	
Run Time	Approximately 4 times the retention time of Betahistine[1]	

3. Solution Preparation:

- Test Solution: Dissolve an accurately weighed quantity of the Betahistine sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.
- Reference Solution (a): Dissolve Betahistine Dihydrochloride CRS and Betahistine EP
 Impurity C RS in the mobile phase. Dilute with the mobile phase to obtain final
 concentrations of 0.01 mg/mL for Betahistine and an appropriate concentration for Impurity C
 (e.g., 0.002 mg/mL, depending on the specified limit).
- Reference Solution (b): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.
 [1]
- Reference Solution (c): Dilute 2.0 mL of Reference Solution (b) to 10.0 mL with the mobile phase.[1]

4. System Suitability:



Before performing the analysis, the suitability of the chromatographic system must be verified. The following criteria are based on the European Pharmacopoeia.[1]

Parameter	Requirement	
Resolution	The resolution between the peaks due to Betahistine and any adjacent impurity peak should be not less than 1.5. A specific resolution requirement between 2-vinylpyridine (another potential impurity) and betahistine is a minimum of 3.5.[1]	
Signal-to-Noise Ratio	The signal-to-noise ratio for the principal peak in the chromatogram obtained with Reference Solution (c) should be not less than 10.	
Peak Tailing	The tailing factor for the Betahistine peak should not be more than 2.0.	

5. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase) to ensure the absence of interfering peaks.
- Inject Reference Solution (a) to check the system suitability parameters (resolution).
- Inject Reference Solution (c) to determine the signal-to-noise ratio.
- Inject the Test Solution and Reference Solution (b) in replicate.
- Record the chromatograms and integrate the peak areas.

6. Calculation:

The percentage of Impurity C in the sample is calculated using the following formula:

% Impurity C = (Area_Imp_C_Sample / Area_Beta_Ref_b) * (Conc_Beta_Ref_b / Conc_Sample) * 100

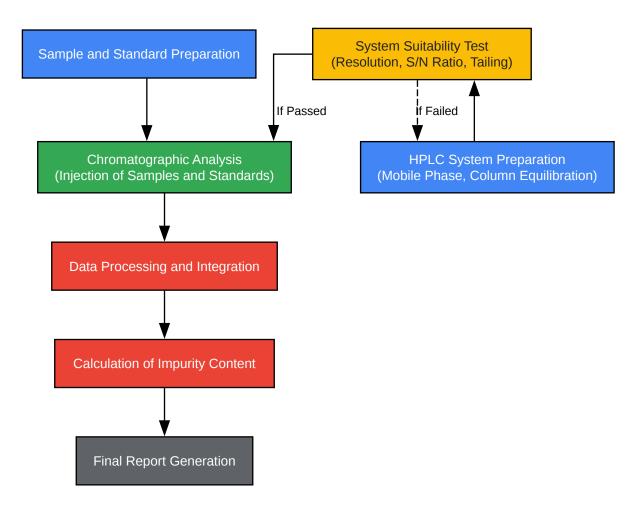


Where:

- Area_Imp_C_Sample is the peak area of Impurity C in the chromatogram of the Test Solution.
- Area_Beta_Ref_b is the peak area of Betahistine in the chromatogram of Reference Solution
 (b).
- Conc_Beta_Ref_b is the concentration of Betahistine in Reference Solution (b).
- Conc Sample is the concentration of the sample in the Test Solution.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **Betahistine EP Impurity C**.





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Caption: Workflow for HPLC analysis of Betahistine EP Impurity C.

Data Presentation

The results of the analysis should be presented in a clear and concise tabular format.

Table 1: Chromatographic Data Summary

Analyte	Retention Time (min) (Approximate)	Relative Retention Time (RRT)
Betahistine	~7[1]	1.00
Impurity C	~21	~3.0[1]

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Result	Pass/Fail
Resolution (Betahistine/Impurity C)	≥ 1.5		
Signal-to-Noise Ratio (Ref Sol c)	≥ 10		
Tailing Factor (Betahistine)	≤ 2.0	_	

Table 3: Quantitative Results



Sample ID	Peak Area of Impurity C	% Impurity C	Specification Limit
Sample 1	e.g., ≤ 0.2%		
Sample 2	e.g., ≤ 0.2%	_	

Conclusion

The HPLC method described, derived from the European Pharmacopoeia, is suitable for the determination of **Betahistine EP Impurity C** in bulk drug substance. Adherence to the specified chromatographic conditions and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality control of Betahistine API.

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